5-(3,5-Difluorophenyl)-6-methyl-2-pyridinecarboxamide
Description
5-(3,5-Difluorophenyl)-6-methyl-2-pyridinecarboxamide is a fluorinated pyridine derivative with a carboxamide functional group. Its structure features a pyridine ring substituted with a methyl group at the 6-position and a 3,5-difluorophenyl moiety at the 5-position.
Properties
IUPAC Name |
5-(3,5-difluorophenyl)-6-methylpyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2N2O/c1-7-11(2-3-12(17-7)13(16)18)8-4-9(14)6-10(15)5-8/h2-6H,1H3,(H2,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZNYFKZMZMODFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C(=O)N)C2=CC(=CC(=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(3,5-Difluorophenyl)-6-methyl-2-pyridinecarboxamide is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
- Chemical Formula : C13H10F2N2O
- Molecular Weight : 250.23 g/mol
The presence of the difluorophenyl and pyridinecarboxamide moieties suggests potential interactions with biological targets, particularly in cancer treatment.
Anticancer Properties
Research indicates that 5-(3,5-difluorophenyl)-6-methyl-2-pyridinecarboxamide exhibits significant anticancer activity. The compound has been evaluated against various cancer cell lines, showcasing its potential as a therapeutic agent.
In vitro Studies :
-
Cell Lines Tested :
- MCF-7 (breast cancer)
- PC-3 (prostate cancer)
- A549 (lung cancer)
- Results :
The proposed mechanism involves the inhibition of tubulin polymerization and interference with microtubule dynamics, which are crucial for cell division. This action leads to cell cycle arrest and subsequent apoptosis in cancer cells.
Case Study 1: In Vitro Efficacy
A study conducted by Leal et al. evaluated various pyridine derivatives for their anticancer properties. Among these, 5-(3,5-difluorophenyl)-6-methyl-2-pyridinecarboxamide was highlighted for its potent growth inhibition across multiple cancer cell lines, with specific focus on its low IC50 values indicating high efficacy .
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 2.11 ± 0.27 |
| PC-3 | 2.21 ± 0.25 |
| A549 | 2.53 ± 0.01 |
Case Study 2: In Vivo Studies
In vivo studies have also been conducted to assess the therapeutic potential of this compound. Animal models bearing tumors were treated with varying doses of the compound, resulting in significant tumor regression and improved survival rates compared to control groups .
Structure-Activity Relationship (SAR)
The structural modifications of pyridine derivatives have been shown to influence their biological activity significantly. The introduction of fluorine atoms in the phenyl ring enhances lipophilicity and may improve binding affinity to target proteins involved in tumor growth.
Scientific Research Applications
Medicinal Chemistry Applications
1. Orexin Receptor Antagonism:
The compound has been studied as an orexin receptor antagonist, which holds promise in treating various neurological disorders. Orexin receptors are implicated in sleep regulation, appetite control, and pain perception. Compounds like 5-(3,5-Difluorophenyl)-6-methyl-2-pyridinecarboxamide may be useful in managing conditions such as insomnia, narcolepsy, and chronic pain syndromes .
2. Anti-Cancer Activity:
Research indicates that derivatives of pyridinecarboxamide compounds exhibit anti-cancer properties by inhibiting specific signaling pathways involved in tumor growth. The difluorophenyl substitution may enhance the compound's ability to interact with cancer cell receptors, potentially leading to new therapeutic strategies against various cancers .
3. Enzyme Inhibition:
The compound has been explored for its potential as an enzyme inhibitor. Inhibitors targeting specific kinases or other enzymes can be crucial in regulating metabolic pathways associated with diseases such as diabetes and cancer .
Pharmacological Insights
1. Structure-Activity Relationship Studies:
Comprehensive structure-activity relationship (SAR) studies have been conducted to evaluate how modifications to the compound's structure affect its biological activity. These studies help identify the most potent derivatives for further development .
2. Toxicological Assessments:
Toxicology studies are essential for determining the safety profile of new compounds before clinical trials. Preliminary assessments suggest that 5-(3,5-Difluorophenyl)-6-methyl-2-pyridinecarboxamide has a favorable safety profile compared to other compounds in its class .
Materials Science Applications
1. Development of Advanced Materials:
The unique chemical properties of 5-(3,5-Difluorophenyl)-6-methyl-2-pyridinecarboxamide allow it to be used in the synthesis of advanced materials with specific functionalities. For instance, it can act as a precursor in creating polymers or coatings with enhanced thermal stability and chemical resistance .
2. Liquid Crystal Applications:
Research has indicated that certain derivatives of pyridine-based compounds can serve as chiral dopants in liquid crystal displays (LCDs). The incorporation of 5-(3,5-Difluorophenyl)-6-methyl-2-pyridinecarboxamide into liquid crystal formulations could improve their electro-optical properties .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a comparative analysis with key analogs from the pyridine and pyrazole-carboximidamide families (based on available evidence and extrapolation from related systems):
Table 1: Structural and Functional Comparison
Key Observations:
Fluorine vs. Chlorine/Methoxy Substituents :
- The 3,5-difluorophenyl group in the target compound likely enhances metabolic resistance compared to chlorinated analogs (e.g., 5-(4-Chlorophenyl)-...carboximidamide ), as fluorine’s electronegativity reduces oxidative degradation .
- Methoxy groups (e.g., 5-(4-Methoxyphenyl)-...carboximidamide ) improve solubility but may reduce target binding affinity due to steric bulk.
Core Structure Differences: Pyridine-carboxamide vs. Pyrazole derivatives, however, exhibit conformational flexibility, which may enhance binding to allosteric sites .
Preparation Methods
Preparation of N-(3,5-Difluorophenyl)-2-pyridinecarboxamide
A closely related compound, N-(3-fluorophenyl)-2-pyridinecarboxamide, was synthesized by reacting picolinic acid with 1,1'-carbonyldiimidazole (CDI) in dimethylformamide (DMF) to form an activated imidazolide intermediate. This intermediate was then reacted with 3-fluoroaniline at room temperature for approximately 21 hours. The product was isolated by extraction and recrystallization to yield the amide in good yield (74%) with well-characterized melting point and NMR data.
By analogy, 5-(3,5-difluorophenyl)-6-methyl-2-pyridinecarboxamide can be synthesized by:
- Using 6-methylpicolinic acid (or a suitable 6-methyl-substituted pyridinecarboxylic acid) instead of picolinic acid.
- Activating the acid with CDI or a similar coupling reagent in DMF or an appropriate solvent.
- Reacting with 3,5-difluoroaniline under mild conditions (room temperature to slightly elevated temperatures).
- Purifying the product by extraction and recrystallization.
Use of Lawesson's Reagent for Thioamide Formation (Related Step)
In some synthetic routes, the amide intermediate can be converted into the corresponding thioamide using Lawesson's reagent under reflux in toluene for several hours, followed by chromatographic purification. Although this step is more relevant to thioamide derivatives, it illustrates the versatility of the intermediate amides and potential further functionalization routes.
Alternative Synthetic Routes and Catalysts
Patent literature describes a linear synthesis involving halogenation and nucleophilic substitution steps starting from 2-chloro-4-picoline, followed by reactions with mercapto derivatives and subsequent amide formation. Although this route is more complex and designed for related pyridinecarboxamide derivatives, it suggests potential alternative pathways involving:
- Halogenation of methylpyridine derivatives.
- Nucleophilic substitution with thiol-containing intermediates.
- Coupling reactions to form the carboxamide.
The solvents used in these steps include ketones (e.g., acetone) and nitriles (e.g., acetonitrile). Reaction temperatures typically range from 0 °C to 80 °C, with reaction times from 1 hour to 12 hours depending on the step.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Solvent(s) | Temperature Range | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Activation of acid | 1,1'-Carbonyldiimidazole + pyridinecarboxylic acid | Dimethylformamide (DMF) | Room temp | ~1 hour | - | Formation of imidazolide intermediate |
| Amide coupling | 3,5-Difluoroaniline | DMF or similar | Room temp | 20–26 hours | ~70-75 | Mild conditions, extraction, recrystallization |
| Thioamide conversion (optional) | Lawesson's reagent | Toluene | Reflux | 3–5 hours | 39–48 | For thioamide derivatives, not always required |
| Alternative halogenation and substitution | N-chlorosuccinimide, triethylamine, mercapto derivatives | Acetone, acetonitrile | 0–80 °C | 1–12 hours | - | Multi-step linear synthesis |
Purification and Characterization
- Extraction with organic solvents such as diethyl ether or ethyl acetate.
- Washing with saturated sodium carbonate or bicarbonate solutions to remove acidic impurities.
- Drying over anhydrous agents (e.g., magnesium sulfate).
- Concentration under reduced pressure.
- Recrystallization from mixtures of ether and petroleum ether or dichloromethane and hexanes.
- Chromatographic purification on silica gel when necessary.
Characterization data such as melting points and NMR spectra confirm the successful synthesis and purity of the compounds.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-(3,5-Difluorophenyl)-6-methyl-2-pyridinecarboxamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves a palladium-catalyzed cross-coupling reaction to introduce the 3,5-difluorophenyl group to the pyridine core. Optimization strategies include testing catalysts (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), solvents (DMF or toluene), and temperatures (80–120°C). Post-reaction purification via column chromatography (EtOAc/hexane gradients) and characterization by NMR (¹H, ¹³C, ¹⁹F) and HRMS are critical. Contamination risks from unreacted fluorophenyl intermediates should be mitigated using TLC monitoring .
Q. Which analytical techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer : Use ¹⁹F NMR to verify fluorine substitution patterns and ¹H/¹³C NMR to confirm methyl and pyridinecarboxamide groups. High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy. Purity validation via HPLC (≥95%, C18 column, acetonitrile/water mobile phase) is recommended, as seen in quality control protocols for analogous pyridinecarboxamides .
Q. How can solubility challenges in in vitro assays be addressed?
- Methodological Answer : Employ co-solvents like DMSO (≤1% v/v) for initial dissolution, followed by dilution in assay buffers containing surfactants (e.g., 0.1% Tween-80). For formulation studies, consider salt formation (e.g., hydrochloride salts) or nanoemulsion techniques to enhance aqueous compatibility .
Advanced Research Questions
Q. What experimental strategies can elucidate the compound’s mechanism of action in kinase inhibition studies?
- Methodological Answer : Conduct competitive ATP-binding assays using recombinant kinases (e.g., EGFR or VEGFR) with fluorescence polarization. Pair this with molecular docking simulations (AutoDock Vina) to map interactions at the ATP-binding pocket. Validate findings via cellular proliferation assays (MTT or CellTiter-Glo) in kinase-dependent cancer cell lines .
Q. How should researchers resolve contradictions in reported bioactivity data across different studies?
- Methodological Answer : Standardize assay conditions (cell line passage number, serum concentration, and incubation time). Perform orthogonal validation: e.g., compare enzyme inhibition (IC₅₀) with cellular efficacy (EC₅₀). Investigate batch-to-batch purity variations using LC-MS to rule out degradants or isomers .
Q. What methodologies are effective for studying metabolic stability and CYP450 interactions?
- Methodological Answer : Use human liver microsomes (HLMs) incubated with NADPH to measure half-life (t₁/₂) and intrinsic clearance. Identify metabolites via LC-MS/MS and assess CYP450 inhibition using fluorogenic substrates (e.g., CYP3A4 with BFC). Cross-reference with in silico tools like MetaSite .
Q. How can polymorphic forms of the compound impact preclinical development, and how are they characterized?
- Methodological Answer : Screen for polymorphs via solvent recrystallization (e.g., ethanol vs. acetonitrile). Characterize using XRPD for crystal structure and DSC/TGA for thermal stability. Polymorph stability under accelerated conditions (40°C/75% RH) should be tested to inform formulation choices .
Q. What strategies optimize structure-activity relationship (SAR) studies for fluorinated analogs?
- Methodological Answer : Synthesize derivatives with varying fluorine positions (e.g., 2,4-difluoro vs. 3,5-difluoro) and assess steric/electronic effects via Hammett plots. Use 3D-QSAR models (CoMFA/CoMSIA) to predict activity cliffs. Validate with in vivo pharmacokinetic profiling (e.g., logP, plasma protein binding) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
